2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures and exhibit comparable biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds also share structural similarities and are investigated for their anti-inflammatory properties.
Uniqueness
2-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidine moieties contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H28N2O3/c1-26-18-12-10-17(11-13-18)20(24-14-6-3-7-15-24)16-23-22(25)19-8-4-5-9-21(19)27-2/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3,(H,23,25) |
InChI Key |
OEYKOIXZUSLPCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCCC3 |
Origin of Product |
United States |
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